Congocidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Congocidine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA minor-groove binders.

Biology: Investigated for its antimicrobial and antitumoral activities.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.

Industry: Used in the development of new antibiotics and other bioactive compounds.

Wirkmechanismus

Target of Action

Congocidine primarily targets B-DNA with AT-motifs . This compound binds into the minor groove of DNA, specifically in A/T-rich regions . This binding gives congocidine its numerous biological activities, such as antimicrobial and antitumoral activities .

Mode of Action

Congocidine interacts with its targets by binding into the minor groove of DNA . This interaction induces the transcription of the pathway-specific transcriptional regulator . The binding of congocidine to DNA inhibits the transcription process, thereby exerting its biological effects .

Biochemical Pathways

The biosynthesis of congocidine involves several biochemical pathways. The compound is produced by Streptomyces ambofaciens, a species known to produce various specialized metabolites . The biosynthetic gene clusters of congocidine in S. ambofaciens have been characterized, and it has been found that the compound’s biosynthesis is regulated by both global and pathway-specific mechanisms . The congocidine biosynthetic pathway starts from N-acetylglucosamine-1-phosphate .

Pharmacokinetics

In silico studies suggest that congocidine and its congeners could dock to at-rich regions significantly . This docking ability could potentially impact the bioavailability of the compound.

Result of Action

The result of congocidine’s action is the inhibition of transcription. By binding to the minor groove of DNA, congocidine prevents the transcription of certain genes . This inhibition can lead to various biological effects, such as antimicrobial and antitumoral activities .

Action Environment

The action, efficacy, and stability of congocidine can be influenced by various environmental factors. For instance, the production of congocidine by S. ambofaciens is temporally regulated, suggesting that the compound’s biosynthesis and action could be influenced by the growth phase of the bacteria . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Congocidine is assembled by a nonribosomal peptide synthetase (NRPS) system . The NRPS system involves a free-standing module and several single-domain proteins encoded by four genes . The unique features of this NRPS include the iterative use of its adenyla-tion domain, the utilization of guanidinoacetyl-CoA as a substrate by a condensation domain, and the control of 4-aminopyrrole-2-carboxylate polymerization .

Industrial Production Methods

The industrial production of congocidine involves the fermentation of Streptomyces ambofaciens under controlled conditions . The gene cluster responsible for congocidine biosynthesis has been identified and can be heterologously expressed in other Streptomyces species to enhance production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Congocidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung hydroxylierter Derivate führen, während die Reduktion zu desoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von DNA-Minor-Groove-Bindern verwendet.

Biologie: Untersucht auf seine antimikrobiellen und Antitumoraktivitäten.

Medizin: Als potenzieller Therapeutikum zur Behandlung von bakteriellen Infektionen und Krebs untersucht.

Industrie: Wird bei der Entwicklung neuer Antibiotika und anderer bioaktiver Verbindungen verwendet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die kleine Furche der DNA in A/T-reichen Regionen bindet . Diese Bindung ist reversibel und umfasst Wasserstoffbrückenbindungen, Van-der-Waals-Kontakte und elektrostatische Wechselwirkungen . Die Bindung von this compound an DNA kann die Transkriptions- und Replikationsprozesse stören, was zu seinen antimikrobiellen und Antitumoraktivitäten führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Distamycin: Ein weiteres Pyrrolamid-Antibiotikum, das an die kleine Furche der DNA bindet.

Anthelvencine: Eine Familie von Pyrrolamid-Metaboliten mit ähnlichen DNA-Bindungseigenschaften.

Einzigartigkeit von Congocidin

This compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für A/T-reiche Regionen der DNA und seiner Fähigkeit, seine eigene Biosynthese durch einen Feed-Forward-Induktionsmechanismus zu induzieren . Diese Eigenschaft macht es zu einer wertvollen Verbindung für die Untersuchung von DNA-Wechselwirkungen und die Entwicklung neuer Therapeutika .

Eigenschaften

CAS-Nummer |

18133-22-7 |

|---|---|

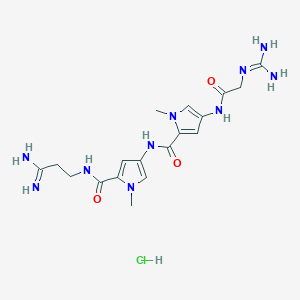

Molekularformel |

C18H28Cl2N10O3 |

Molekulargewicht |

503.4 g/mol |

IUPAC-Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

InChI-Schlüssel |

SDRHUASONSRLFR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl |

Kanonische SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |

Synonyme |

Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)

![14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B231781.png)